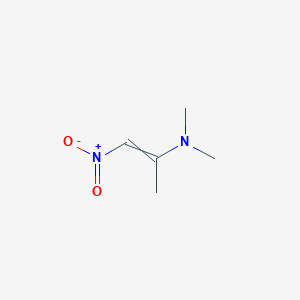

N,N-dimethyl-1-nitroprop-1-en-2-amine

Description

Significance of Nitroenamines as Versatile Synthetic Intermediates and Building Blocks

Nitroenamines, as a subset of nitroalkenes and nitro compounds, are recognized as exceptionally versatile building blocks in organic synthesis. nih.govyoutube.com The significance of these compounds stems from the diverse reactivity conferred by the nitro group, which can be readily transformed into a wide array of other functional groups. nih.govnih.govwikipedia.org This versatility makes them ideal starting points for the synthesis of complex molecules, particularly those relevant to the pharmaceutical industry. nih.govyoutube.com

The primary advantages of using nitro compounds like nitroenamines in synthesis include:

Diverse Reactivity : The electron-withdrawing nature of the nitro group activates the double bond, making it susceptible to various chemical transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Facile Transformation : The nitro group itself is not merely an activating group but also a synthetic chameleon. It can be easily converted into other functionalities, such as amines, ketones, or aldehydes, providing strategic flexibility in a multi-step synthesis. acs.org

Access to Bioactive Molecules : The reduction of nitro groups to amines is a key step in producing various bioactive amines and their derivatives, which are in high demand for medicinal chemistry applications. youtube.com

Specifically, nitroenamines are powerful intermediates for constructing heterocyclic compounds, which are core structures in many natural products and pharmaceutical agents. nih.govwikipedia.org The growth of modern asymmetric strategies, such as organocatalysis, has further expanded the utility of nitroalkenes, allowing for the creation of optically pure, functionalized molecules that serve as building blocks for stereochemically complex targets. nih.govyoutube.com

Historical Context and Evolution of Research in Nitroenamine Chemistry

Key historical phases include:

Early Foundations (19th Century) : The chemistry of nitro compounds was established, laying the groundwork for future explorations into their reactivity. acs.org

Elucidation of Reactivity (20th Century) : Foundational reactions involving nitro compounds, such as the Henry Reaction (a nitro-aldol reaction), became standard synthetic tools. acs.org This period saw an increasing understanding of how the nitro group could be used to activate adjacent parts of a molecule.

Rise of Nitroalkene Chemistry (Mid-to-Late 20th Century) : Conjugated nitroalkenes were recognized as powerful and versatile intermediates. By 1986, the field was mature enough to be the subject of comprehensive reviews, highlighting their utility in a wide range of synthetic transformations. mdpi.com

Focus on Specialised Synthons (Late 20th to 21st Century) : As synthetic chemistry grew more sophisticated, attention turned to highly functionalized building blocks like nitroenamines. The unique "push-pull" electronic nature of these compounds made them attractive targets for developing new synthetic methodologies. Research in the 21st century has increasingly focused on controlling the reactivity and stereochemistry of reactions involving nitro compounds, with a significant rise in publications dedicated to their synthetic applications since the early 2000s. nih.gov

Structural Framework and Electronic Characteristics of N,N-dimethyl-1-nitroprop-1-en-2-amine

The structure of N,N-dimethyl-1-nitroprop-1-en-2-amine consists of a propene backbone. A nitro group (-NO₂) is attached to the C1 position, while a dimethylamino group (-N(CH₃)₂) is attached to the C2 position. This specific arrangement of functional groups defines its unique chemical properties. mdpi.com

The key feature of this molecule is its classification as a "push-pull" alkene. The dimethylamino group acts as an electron-donating group (the "push"), while the nitro group is a strong electron-withdrawing group (the "pull"). This electronic polarization across the C=C double bond creates a highly conjugated system with distinct reactivity. The molecule can act as an electrophile, undergoing additions with various nucleophiles. The presence of the push-pull system can also lead to the formation of stable E/Z isomers.

Below are the computed properties for N,N-dimethyl-1-nitroprop-1-en-2-amine.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₂ | PubChem mdpi.com |

| Molecular Weight | 130.15 g/mol | PubChem mdpi.com |

| IUPAC Name | N,N-dimethyl-1-nitroprop-1-en-2-amine | PubChem mdpi.com |

| CAS Number | 25236-38-8 | PubChem mdpi.com |

| Topological Polar Surface Area | 49.1 Ų | PubChem mdpi.com |

| Hydrogen Bond Donor Count | 0 | PubChem mdpi.com |

| Hydrogen Bond Acceptor Count | 3 | PubChem mdpi.com |

| Rotatable Bond Count | 2 | PubChem mdpi.com |

Overview of Current Research Trajectories on Electron-Deficient Alkenes in Organic Synthesis

Electron-deficient alkenes, a class to which N,N-dimethyl-1-nitroprop-1-en-2-amine belongs, are a major focus of contemporary research in organic synthesis due to their utility in constructing complex molecular architectures. Current research aims to develop new, efficient, and selective methods to functionalize these important building blocks.

Recent research trajectories include:

Cooperative Catalysis : Modern strategies often employ multiple catalysts that work in concert to achieve transformations not possible with a single catalyst. For example, a method for the arylsilylation of electron-deficient alkenes combines photoredox catalysis for silyl (B83357) radical generation with nickel catalysis for cross-coupling, operating under mild conditions. acs.org Another approach uses an Ir/Co dual catalytic system for the hydroacylation of these alkenes, overcoming previous limitations related to redox potentials. taylorandfrancis.com

Photocatalysis and Umpolung Reactivity : Photoredox catalysis is a powerful tool for generating reactive radical intermediates from alkenes under mild conditions. This has enabled "umpolung" (polarity-reversed) reactions. For instance, researchers have developed a method for the α-addition of strong nucleophiles to electron-deficient alkenes by installing an electron-donor on the alkene, which reverses its innate reactivity upon photo-irradiation.

Biocatalysis : The use of enzymes in synthesis offers high selectivity and sustainability. Recent breakthroughs include the development of enzymatic strategies for the hydrogenation of alkenes. While traditionally limited to electron-deficient substrates, new research has unlocked pathways for the asymmetric reduction of even unactivated alkenes using engineered heme enzymes.

Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic methods. One such protocol demonstrates the cleavage of electron-deficient conjugated alkenes to their corresponding carbonyl compounds using light and water, avoiding harsh reagents and conditions. mdpi.com

These advanced catalytic methods are continually expanding the synthetic chemist's toolbox, allowing for more efficient and novel ways to utilize electron-deficient alkenes in the synthesis of valuable compounds.

Structure

3D Structure

Properties

CAS No. |

25236-38-8 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N,N-dimethyl-1-nitroprop-1-en-2-amine |

InChI |

InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3 |

InChI Key |

JKDKRCQFQLHTNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[N+](=O)[O-])N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dimethyl 1 Nitroprop 1 En 2 Amine and Its Derivatives

Established Synthetic Routes to Nitroenamines

Traditional methods for the synthesis of nitroenamines, including N,N-dimethyl-1-nitroprop-1-en-2-amine, have been well-documented and rely on fundamental organic reactions. These routes are often robust and provide reliable access to the target compounds.

Condensation reactions represent a cornerstone in the synthesis of nitroenamines. libretexts.orglibretexts.org These reactions typically involve the combination of two molecules to form a larger molecule, with the concurrent elimination of a small molecule such as water. libretexts.org A key strategy for synthesizing the carbon-carbon double bond in nitroenamines is through a Knoevenagel-type condensation. sigmaaldrich.com

The Knoevenagel condensation is a modification of the Aldol (B89426) condensation and involves the reaction between a ketone or aldehyde and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.com In the context of nitroenamine synthesis, this can be adapted by reacting a nitroalkane with an amine-containing carbonyl equivalent or by reacting a nitro-carbonyl compound with an amine.

A common pathway involves the condensation of a nitroalkane, such as nitroacetone, with a secondary amine like dimethylamine (B145610). The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the enamine. Alternatively, the reaction of 1-nitroacetone with dimethylamine would directly yield the target molecule, N,N-dimethyl-1-nitroprop-1-en-2-amine. The general mechanism involves the activation of the nitroalkane by a base, followed by nucleophilic attack and subsequent elimination of water.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Nitroacetone | Dimethylamine | Basic Catalyst | N,N-dimethyl-1-nitroprop-1-en-2-amine | Knoevenagel-type Condensation |

| α-nitro ketone/aldehyde | Secondary Amine | Basic Catalyst | Nitroenamine | Knoevenagel-type Condensation |

These condensation reactions are foundational, providing a direct and versatile route to a wide array of substituted nitroenamines by varying the nitroalkane and amine starting materials. nih.gov

Elimination reactions provide another classical approach to the formation of the alkene functionality present in nitroenamines. numberanalytics.com These reactions involve the removal of two substituents from adjacent atoms in a molecule, leading to the formation of a double bond. numberanalytics.com The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways. numberanalytics.commasterorganicchemistry.com

A plausible synthetic route utilizing an elimination reaction could start with a β-nitro-α-halo-propane derivative. Treatment of this substrate with a base would induce an E2 elimination, where the base abstracts a proton from the α-carbon while the halide on the β-carbon acts as a leaving group, forming the double bond. Subsequent reaction with dimethylamine could then install the amino group.

Alternatively, a Hofmann elimination reaction could be employed. libretexts.org This process involves the elimination of a tertiary amine from a quaternary ammonium (B1175870) salt upon heating with a base. libretexts.org A synthetic sequence could involve the initial formation of a suitable quaternary ammonium salt containing the nitro group. Heating this salt with a strong base like silver hydroxide (B78521) would then trigger the elimination to form the desired nitroenamine. libretexts.org The regioselectivity of Hofmann eliminations often favors the formation of the less substituted alkene (Hofmann's rule), which would need to be considered in the design of the precursor. libretexts.org

| Precursor Type | Reagent | Reaction Type | Key Feature |

| β-nitro-α-halo-alkane | Strong Base | E2 Elimination | Concerted mechanism, requires anti-periplanar geometry. libretexts.org |

| Quaternary ammonium salt with a nitro group | Heat, Base (e.g., AgOH) | Hofmann Elimination | Elimination of a tertiary amine to form an alkene. libretexts.org |

The direct introduction of a nitro group onto a pre-formed enamine represents a conceptually straightforward but practically challenging route. The direct nitration of amines, such as aniline, is often complicated by the high reactivity of the amino group, which can be oxidized by the nitrating agents (typically a mixture of nitric acid and sulfuric acid). quora.comdoubtnut.com This can lead to the formation of tarry oxidation byproducts and a mixture of nitrated products. doubtnut.comstackexchange.com

In the strongly acidic conditions of nitration, the amino group of an enamine would likely be protonated, forming an ammonium ion. This protonated group acts as a deactivating, meta-directing group for electrophilic aromatic substitution, which is a different scenario from the desired nitration at the double bond. stackexchange.com

To circumvent these issues, protective group strategies are often employed. For instance, the amino group can be acetylated to form an amide, which is less activating and less susceptible to oxidation. youtube.com After the nitration step, the protecting group can be removed by hydrolysis to regenerate the amino functionality. youtube.com While this is a common strategy for aromatic amines, adapting it for the direct nitration of an enamine like N,N-dimethylprop-2-en-1-amine would require careful selection of the nitrating agent and reaction conditions to favor nitration at the double bond over other potential side reactions. The electron-rich nature of the enamine double bond could make it susceptible to electrophilic attack by the nitronium ion (NO2+).

| Substrate | Challenge | Potential Solution |

| Enamine | Oxidation of the amine group by nitrating agents. doubtnut.com | Use of milder nitrating agents. |

| Enamine | Protonation of the amine in strong acid, deactivating the molecule. stackexchange.com | Protection of the amino group (e.g., acetylation). youtube.com |

Novel and Sustainable Approaches in N,N-dimethyl-1-nitroprop-1-en-2-amine Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. In the context of nitroenamine synthesis, electrochemical approaches are emerging as a promising alternative to traditional methods. nih.gov

Electrosynthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.gov The electrochemical synthesis of nitrogen-containing organic compounds has proven to be a valuable and green methodology. nih.govrsc.org These methods can be highly selective, with the reaction outcome controlled by the applied potential. researchgate.net

While the direct electrochemical synthesis of N,N-dimethyl-1-nitroprop-1-en-2-amine is not extensively documented, related transformations of nitroenamines highlight the potential of this approach. For instance, nitroenamines have been used as starting materials in electrochemical cyclization reactions to produce 3-nitroindoles. researchgate.netrsc.org This demonstrates that the nitroenamine functional group is stable and reactive under electrochemical conditions.

A potential electrochemical synthesis of N,N-dimethyl-1-nitroprop-1-en-2-amine could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate, which then reacts to form the final product. The precise pathway would depend on the chosen starting materials and reaction conditions.

Sequential paired electrolysis is an advanced electrochemical technique that utilizes both the anode and the cathode to perform consecutive synthetic transformations in a single pot. researchgate.net This method is particularly efficient as it maximizes atom and energy economy by avoiding sacrificial reactions. researchgate.net

The utility of sequential paired electrolysis has been demonstrated in the electrochemical cyclization of nitroenamines to form 3-nitroindoles, a reaction that showcases the reactivity of the nitroenamine moiety. researchgate.netrsc.org The process can be described by the following key steps:

Anodic Oxidation: The reaction initiates at the anode. In the presence of a mediator like potassium iodide (KI), the iodide ion (I-) is oxidized to an iodine radical (I•). researchgate.netrsc.org This radical then facilitates the cyclization of the nitroenamine.

Cathodic Reduction: Simultaneously, at the cathode, a reduction process occurs. This can generate a base or another reactive species that participates in the subsequent steps of the reaction mechanism. researchgate.netrsc.org

Radical Cascade and Cyclization: The anodically generated radical initiates a cascade that leads to the formation of a cyclized radical intermediate from the nitroenamine. rsc.org

Final Product Formation: The intermediate generated from the cyclization is then further transformed through reduction and protonation at the cathode, followed by oxidation to yield the final product. researchgate.netrsc.org

This process demonstrates a sophisticated use of electrochemistry where both electrodes work in concert to achieve a complex transformation of a nitroenamine substrate. rsc.org The principles of sequential paired electrolysis could conceivably be adapted for the synthesis of N,N-dimethyl-1-nitroprop-1-en-2-amine itself, for example, by designing a process where an anodic oxidation creates the C=C bond and a cathodic process installs or modifies the nitro or amino group.

| Electrode | Process | Mediator | Intermediate/Product | Reference |

| Anode | Oxidation | Iodide (I-) | Iodine radical (I•) | researchgate.netrsc.org |

| Cathode | Reduction/Protonation | - | 3-nitroindoline | researchgate.netrsc.org |

This table illustrates the dual role of the electrodes in a sequential paired electrolysis involving a nitroenamine derivative.

Electrochemical Synthesis Pathways

Electrochemically Induced Aza-Henry Reactions and their Scope

The aza-Henry (or nitro-Mannich) reaction represents a fundamental method for carbon-carbon bond formation, yielding β-nitroamines from the addition of nitroalkanes to imines. frontiersin.orgnih.gov This reaction is highly valuable as it installs two vicinal carbon-nitrogen bonds with different oxidation states, creating a versatile scaffold for further synthetic modifications. frontiersin.orgnih.gov The products, β-nitroamines, are key precursors for a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. frontiersin.orgnih.gov

A significant advancement in this area is the use of electrochemistry to induce the aza-Henry reaction. organic-chemistry.orgresearchgate.net This technique offers a mild, clean, and efficient pathway to α-nitroamines and their derivatives. organic-chemistry.orgresearchgate.net Electrochemical synthesis operates under catalyst-free and solvent-free conditions, which circumvents the need for toxic reagents, metal catalysts, or supporting electrolytes. organic-chemistry.orgresearchgate.net The reaction is initiated by the cathodic reduction of a nitroalkane, which generates a nucleophilic carbanion that subsequently attacks an imine. organic-chemistry.org This process is rapid, often reaching completion within minutes, and demonstrates high selectivity, with reported yields of up to 95%. organic-chemistry.org

The scope of the electrochemically induced aza-Henry reaction is broad, accommodating a variety of imines, including those bearing tosyl and phosphinoyl groups, and is compatible with both aromatic and heteroaromatic compounds. organic-chemistry.org Optimization studies have shown that while only a catalytic amount of electric current (as low as 0.01 F·mol⁻¹) is needed to start the reaction, increasing the charge to 0.1 F·mol⁻¹ can significantly boost yields and shorten reaction times. organic-chemistry.org This electrochemical approach is not only a practical and scalable alternative to conventional methods but also aligns with the principles of green chemistry by avoiding hazardous substances. organic-chemistry.orgrsc.org

Recent research has also explored the asymmetric aza-Henry reaction to produce chiral α-trifluoromethyl β-nitroamines. nih.gov Using amino acid-derived quaternary ammonium salts as catalysts, these reactions proceed under mild conditions with low catalyst loading (1 mol%) to yield products with good to excellent enantioselectivity. nih.gov

Table 1: Comparison of Conventional vs. Electrochemically Induced Aza-Henry Reaction

| Feature | Conventional Aza-Henry Reaction | Electrochemically Induced Aza-Henry Reaction |

| Catalyst | Often requires metal catalysts or strong bases. | Catalyst-free. organic-chemistry.orgresearchgate.net |

| Solvent | Typically requires organic solvents. | Can be performed under solvent-free conditions. organic-chemistry.orgresearchgate.net |

| Reagents | May use hazardous reagents. | Avoids toxic reagents and supporting electrolytes. organic-chemistry.org |

| Reaction Time | Can be lengthy. | Rapid, often complete within five minutes. organic-chemistry.org |

| Yields | Variable. | Consistently high, up to 95%. organic-chemistry.org |

| Byproducts | Can generate significant waste. | Cleaner reaction with minimal byproducts. organic-chemistry.org |

Solid-Phase Synthesis Techniques for Nitroenamine Analogues

Solid-phase synthesis (SPS) offers a powerful platform for the generation of diverse molecular libraries, and its application to the synthesis of nitroenamine analogues has been a subject of considerable interest. d-nb.info This methodology involves attaching a molecule to an insoluble solid support, allowing for a series of reactions to be performed, with the key advantage being the simplified purification process at each step—excess reagents and byproducts are simply washed away by filtration. d-nb.infolsu.edu

A commonly employed solid support for this purpose is the Wang resin, a polystyrene-based resin that is compatible with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. peptide.comaltabioscience.commerckmillipore.com The first building block, typically an amino acid, is anchored to the resin via an acid-labile ester linkage. altabioscience.com The synthesis proceeds with sequential coupling and deprotection steps. rsc.orgejbiotechnology.info The use of excess reagents can drive reactions to completion, a significant benefit of SPS. lsu.edu

However, the solid-phase synthesis of certain analogues, such as peptide-p-nitroanilide (pNA) conjugates, can present challenges. nih.gov These include the low nucleophilicity of the amino group due to the electron-withdrawing nitro group and the poor solubility of intermediates. nih.gov To overcome these issues, novel supports have been developed, such as Wang or Rink Amide resins conjugated with a pNA analog like 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov This approach facilitates the synthesis of peptide-pNA-like chromogenic substrates, which are valuable tools in protease research. nih.gov

The choice of linker is a critical aspect of planning a solid-phase synthesis, as it dictates the conditions required for the final cleavage of the product from the resin. d-nb.infolsu.edu For instance, peptides attached to Wang resin are typically cleaved under moderately acidic conditions, such as with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Table 2: Key Components in Solid-Phase Synthesis of Nitroenamine Analogues

| Component | Description | Common Examples |

| Solid Support | An insoluble polymer matrix to which the initial molecule is attached. d-nb.info | Wang Resin, Rink Amide Resin, Polystyrene-divinylbenzene (PS-DVB). d-nb.infoaltabioscience.comnih.gov |

| Linker/Handle | A chemical moiety that connects the synthesized molecule to the solid support and determines cleavage conditions. d-nb.infolsu.edu | p-Benzyloxybenzyl alcohol (Wang), 4-Methylbenzhydrylamine (MBHA). lsu.edumerckmillipore.com |

| Protecting Group | Temporarily blocks a reactive functional group to ensure the reaction occurs at the desired site. | Fmoc (Nα-amino group), tBu (side-chain). researchgate.net |

| Coupling Reagents | Activates the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | DCC, DIC, HBTU, PyBOP. altabioscience.comrsc.org |

| Cleavage Cocktail | A reagent mixture used to release the final product from the solid support. | Trifluoroacetic acid (TFA) with scavengers. peptide.com |

Development of Organocatalytic and Metal-Free Synthetic Methodologies

The pursuit of more sustainable and cost-effective chemical processes has driven the development of organocatalytic and metal-free synthetic methods. chemrxiv.org These approaches avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. chemrxiv.org

A notable example in the context of nitroenamine precursor synthesis is the catalyst-free and solvent-free Michael addition of amines to nitroolefins. rsc.org This highly efficient green protocol can be performed by simple mixing or grinding of the reactants at room temperature, providing quantitative yields of nitroamines within minutes. rsc.org The procedure is exceptionally clean and atom-economical, requiring no work-up or purification steps like chromatography. rsc.org

The aza-Henry reaction, central to the synthesis of β-nitroamines, has also been a major focus for the development of organocatalytic systems. frontiersin.orgnih.gov While the previously discussed electrochemical method is inherently metal-free, significant research has also gone into using small organic molecules as catalysts. organic-chemistry.org These organocatalysts can promote the reaction with high levels of stereoselectivity, which is crucial for the synthesis of chiral drugs and biologically active compounds. frontiersin.orgnih.gov For instance, amino acid-derived quaternary ammonium salts have been successfully employed in the asymmetric aza-Henry reaction to generate chiral β-nitroamines with high enantioselectivity. nih.gov

Furthermore, innovative one-pot, metal- and organocatalyst-free reactions have been designed to assemble complex aza-tricyclic molecules. chemrxiv.org These reactions can utilize an amino acid precursor as the sole source of chirality, offering an efficient route to enantiopure complex molecules from simple, readily available building blocks. chemrxiv.org

Application of Green Chemistry Principles in Nitroenamine Preparation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The twelve principles of green chemistry provide a framework for achieving this goal, with applications spanning pharmaceuticals, renewable energy, and materials science. athensjournals.gryoutube.com The synthesis of nitroenamines and their precursors has benefited significantly from the adoption of these principles.

Key green chemistry principles applied in this context include:

Waste Prevention and Atom Economy : Methods like the catalyst-free Michael addition achieve high atom economy by incorporating all reactant atoms into the final product, generating minimal waste. rsc.orgathensjournals.gr

Less Hazardous Chemical Synthesis : The development of metal-free and organocatalytic aza-Henry reactions avoids the use of toxic heavy metal catalysts. frontiersin.orgnih.gov Electrochemical synthesis further eliminates the need for hazardous reagents and solvents. organic-chemistry.org

Use of Safer Solvents and Auxiliaries : Many modern synthetic protocols aim to reduce or eliminate the use of volatile and toxic organic solvents. nih.gov Solvent-free reactions, achieved through grinding or electrochemical methods, are ideal in this regard. organic-chemistry.orgrsc.org Water is also being explored as a green solvent, sometimes facilitated by self-assembled nanoreactors that create a hydrophobic environment for the reaction to occur. mdpi.com

Design for Energy Efficiency : Microwave-assisted synthesis and reactions that proceed rapidly at room temperature, such as the solvent-free Michael addition, significantly reduce energy consumption compared to conventional methods requiring prolonged heating. rsc.orgnih.govathensjournals.gr

Use of Catalysis : Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. nih.gov Organocatalysts and enzymes are particularly attractive green options. frontiersin.orgnih.gov

The electrochemical aza-Henry reaction is a prime example of a green synthetic method, as it is often solvent-free, catalyst-free, and highly efficient, producing high yields with minimal environmental impact. frontiersin.orgorganic-chemistry.org

Synthetic Strategies for Functionalized N,N-dimethyl-1-nitroprop-1-en-2-amine Analogues and Precursors

The versatility of the nitroenamine scaffold makes it a valuable building block in organic synthesis. Enaminones, which feature an electron-donating amino group and an electron-withdrawing group across a C=C double bond, are particularly useful synthons for constructing a wide variety of heterocyclic compounds. researchgate.net N,N-dimethyl enaminones are especially reactive due to the good leaving group ability of dimethylamine. researchgate.net

Synthetic strategies for functionalized analogues often involve the reaction of nitroolefins or enaminones with various nucleophiles and electrophiles. For example, the Michael addition of amines or thiols to nitroolefins provides a direct and efficient route to functionalized nitroamines and nitrosulfides. rsc.org This reaction can be performed under catalyst-free and solvent-free conditions, highlighting its efficiency and green credentials. rsc.org

Another strategy involves the reaction of nitrostyrenes with 2-aminopyridines to synthesize N-(pyridin-2-yl)imidates, which serve as versatile intermediates for creating N-heterocyclic compounds. mdpi.com This process can be catalyzed by activated alumina (B75360) and leads to the formation of new C-C and C-N bonds in a single step. mdpi.com

Furthermore, enaminones can undergo cycloaddition reactions. For instance, N,N-dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine reacts with hydrazonoyl halides in the presence of a base to yield 1,3,4-trisubstituted pyrazoles after the elimination of dimethylamine. researchgate.net These compounds can also react with aromatic diazonium salts to produce 2-(arylhydrazono)acetaldehyde derivatives, which are themselves precursors to other substituted pyrazoles and oximes. researchgate.net

The synthesis of precursors for these reactions is also a critical consideration. Phosphorylated nitrones, for example, can be synthesized through various methods, including the reaction of diethyl 2-formylethylphosphonate with N-methylhydroxylamine hydrochloride, and serve as important intermediates. mdpi.com

Elucidation of Reactivity and Reaction Mechanisms of N,n Dimethyl 1 Nitroprop 1 En 2 Amine

Nucleophilic Addition Reactions of N,N-dimethyl-1-nitroprop-1-en-2-amine

N,N-dimethyl-1-nitroprop-1-en-2-amine readily undergoes nucleophilic addition reactions, primarily at the carbon atom β to the nitro group. This reactivity is a cornerstone of its synthetic utility.

The polarized nature of the double bond in N,N-dimethyl-1-nitroprop-1-en-2-amine makes it an excellent Michael acceptor. researchgate.net It reacts with a wide array of soft nucleophiles in a conjugate addition manner. youtube.com This includes carbanions derived from active methylene (B1212753) compounds, enamines, and organocuprates. The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a nitronate intermediate, which is subsequently protonated to yield the final adduct.

Interactive Table: Examples of Michael Additions with N,N-dimethyl-1-nitroprop-1-en-2-amine

| Nucleophile | Product | Reaction Conditions |

| Diethyl malonate | Diethyl 2-(2-(dimethylamino)-1-nitropropan-1-yl)malonate | Basic catalyst (e.g., NaOEt), Ethanol, rt |

| 1-Morpholinocyclohex-1-ene | 2-(2-(Dimethylamino)-1-nitropropyl)cyclohexan-1-one | Aprotic solvent (e.g., Dioxane), Reflux |

| Lithium dimethylcuprate | N,N,3-trimethyl-2-nitrobutan-2-amine | Ether, -78 °C to rt |

The aza-Henry reaction, also known as the nitro-Mannich reaction, involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org In the context of N,N-dimethyl-1-nitroprop-1-en-2-amine, the molecule can be considered a precursor to a reactive iminium species or its equivalent. The reaction typically proceeds under basic or acidic catalysis. wikipedia.org The base deprotonates the nitroalkane to form a nitronate anion, which then attacks the electrophilic carbon of the imine or iminium ion. wikipedia.org The resulting β-nitroamine is a valuable synthetic intermediate. frontiersin.org

The stereoselectivity of the aza-Henry reaction can often be controlled through the use of chiral catalysts or auxiliaries. sci-hub.se For instance, bifunctional catalysts bearing both a Brønsted base and a hydrogen-bond donor site can effectively organize the transition state to favor the formation of one stereoisomer over the other. The development of asymmetric aza-Henry reactions has been a significant area of research, enabling the synthesis of enantiomerically enriched β-nitroamines. frontiersin.org

Beyond stabilized carbanions, N,N-dimethyl-1-nitroprop-1-en-2-amine reacts with a variety of other carbon-centered nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the electrophilic double bond. However, the regioselectivity of these additions can be influenced by the nature of the organometallic reagent and the reaction conditions, with the possibility of competing 1,2-addition to the nitro group.

Heteroatom nucleophiles, including amines, thiols, and alcohols, readily add to the double bond of N,N-dimethyl-1-nitroprop-1-en-2-amine. nih.gov The addition of primary and secondary amines leads to the formation of 1,2-diamino compounds after reduction of the nitro group. wvu.eduunizin.orgyoutube.comlibretexts.orgyoutube.com Thiol additions, often carried out under basic conditions, yield β-aminosulfides. These reactions are generally highly regioselective, with the nucleophile attacking the carbon atom β to the nitro group. nih.gov

Interactive Table: Reactivity with Heteroatom Nucleophiles

| Nucleophile | Product Type |

| Primary Amines (R-NH₂) | N¹,N¹-dimethyl-N²-alkyl-1-nitropropane-1,2-diamine |

| Secondary Amines (R₂NH) | N¹,N¹-dimethyl-N²,N²-dialkyl-1-nitropropane-1,2-diamine |

| Thiols (R-SH) | 2-(Alkylthio)-N,N-dimethyl-1-nitropropan-1-amine |

Electrophilic Reactivity Profiles and Transformations

While predominantly acting as an electrophile in addition reactions, the enamine character of N,N-dimethyl-1-nitroprop-1-en-2-amine allows it to exhibit nucleophilic reactivity at the α-carbon under certain conditions. For instance, it can react with strong electrophiles. However, this mode of reactivity is less common compared to its role as a Michael acceptor. Transformations that capitalize on the electrophilic nature of the double bond are more prevalent. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility

N,N-dimethyl-1-nitroprop-1-en-2-amine can participate in cycloaddition reactions, serving as a versatile component for the construction of cyclic systems. researchgate.net Its electron-deficient double bond makes it a good dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. The resulting cycloadducts contain multiple functional groups that can be further elaborated.

Furthermore, the nitroenamine moiety can act as a 1,3-dipole precursor. rsc.org For example, upon deprotonation, the resulting nitronate can potentially engage in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. These cycloaddition strategies provide efficient routes to complex carbocyclic and heterocyclic frameworks. researchgate.net

Diels-Alder Reactions and Derivatives

The reaction of β-nitrostyrenes, which are structurally analogous, with cyclic dienes like cyclopentadiene (B3395910) proceeds smoothly to yield bicyclic adducts. beilstein-journals.org Similarly, N,N-dimethyl-1-nitroprop-1-en-2-amine is expected to react with various dienes to form substituted cyclohexene (B86901) derivatives. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.

Table 1: Representative Diels-Alder Reactions with N,N-dimethyl-1-nitroprop-1-en-2-amine

| Diene | Predicted Product Structure | Product Name (Systematic) |

| 1,3-Butadiene |  | 4-(Dimethylamino)-5-methyl-5-nitrocyclohex-1-ene |

| Cyclopentadiene |  | 6-(Dimethylamino)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene |

| Furan |  | 6-(Dimethylamino)-5-methyl-5-nitro-7-oxabicyclo[2.2.1]hept-2-ene |

Note: The product structures are illustrative of expected cycloadditions based on known reactivity patterns of similar compounds.

[3+2] Cycloadditions for Ring Formation

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered rings. sci-rad.com In these reactions, N,N-dimethyl-1-nitroprop-1-en-2-amine acts as a 2π component (dipolarophile), reacting with a three-atom component (1,3-dipole). The strong electron-withdrawing nature of the nitro group makes the double bond highly electrophilic and thus an excellent partner for reaction with nucleophilic 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides.

For instance, the reaction of nitroalkenes with N-methyl azomethine ylide is known to produce substituted pyrrolidines. sci-rad.com Likewise, cycloadditions with nitrones yield isoxazolidine (B1194047) derivatives. sci-rad.comresearchgate.net These transformations typically proceed with high regioselectivity, where the nucleophilic center of the dipole adds to the β-carbon of the nitroenamine (the carbon bearing the nitro group), and the electrophilic center adds to the α-carbon.

Table 2: Potential [3+2] Cycloaddition Reactions and Products

| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |

| Nitrone | R-CH=N+(R')-O- | Isoxazolidine |

| Azomethine Ylide | R-CH=N+(R')-C-H-R | Pyrrolidine (B122466) |

| Nitrile Oxide | R-C≡N+-O- | Isoxazoline |

| Organic Azide | R-N=N+=N- | Triazoline |

Hetero-Diels-Alder Reactions

In hetero-Diels-Alder reactions, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org N,N-dimethyl-1-nitroprop-1-en-2-amine can participate as a dienophile in reactions with heterodienes. For example, reaction with 1-aza-1,3-butadienes (α,β-unsaturated imines) would lead to the formation of tetrahydropyridine (B1245486) derivatives. The regioselectivity of such reactions is dictated by the frontier molecular orbital (FMO) coefficients of the reactants. rcsi.com

Furthermore, the nitro group itself contains a π-system and can, under certain conditions, act as a dienophile component (a heterodienophile). The reaction of nitroso compounds (R-N=O), which are related to the nitro group, with dienes is a well-established method for forming 3,6-dihydro-1,2-oxazine rings. rcsi.comnih.gov While the nitro group is less reactive than a nitroso group in this context, Lewis acid catalysis can promote its participation in such cycloadditions. For example, the reaction of 2-aryl-1-nitroethenes with cycloalkenes has been shown to proceed in the presence of SnCl₂. mdpi.com

Reduction and Redox Transformations of the Nitroenamine Moiety

The nitroenamine moiety contains two reducible groups: the nitro group and the carbon-carbon double bond. The selective reduction of one group in the presence of the other is a key challenge and offers pathways to diverse molecular scaffolds.

Chemoselective Reduction of the Nitro Group

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.net Numerous methods have been developed for the chemoselective reduction of nitroarenes and nitroalkenes, many of which are applicable to N,N-dimethyl-1-nitroprop-1-en-2-amine. rsc.orgorganic-chemistry.org These methods often employ catalytic hydrogenation or transfer hydrogenation.

Catalytic systems using metals like palladium, nickel, or iron are highly effective. nbu.ac.inresearchgate.net For instance, iron(III) catalysts with a silane (B1218182) reducing agent can selectively reduce nitro groups in the presence of other reactive functionalities like ketones and esters. rsc.org This high chemoselectivity is crucial for preserving the enamine structure if desired. The product of such a reduction would be 1,2-diaminopropene derivative, a valuable synthetic intermediate.

Table 3: Reagents for Chemoselective Nitro Group Reduction

| Catalyst / Reagent | Reducing Agent | Typical Conditions | Reference |

| Iron(III) chloride | Phenylsilane | Mild conditions, room temperature | rsc.org |

| Palladium on carbon (Pd/C) | Hydrogen gas (H₂) | Atmospheric or high pressure | nbu.ac.in |

| Nickel(II) acetylacetonate | Polymethylhydrosiloxane (PMHS) | Mild conditions | researchgate.net |

| Zinc (Zn) dust | Copper(II) sulfate (B86663) (CuSO₄) | Aqueous media | nbu.ac.in |

| Sodium borohydride (B1222165) (NaBH₄) | Transition metal catalyst (e.g., Pd/C) | Protic solvent | nbu.ac.in |

Electrochemical Reduction Processes and Their Mechanistic Insights

Electrochemical methods offer a green and highly controllable alternative for reduction reactions, avoiding the need for chemical reducing agents. nih.gov The electrochemical reduction of the nitroenamine moiety can proceed through multiple pathways. The nitro group is typically reduced in a multi-electron process. The initial two-electron reduction often leads to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632) and ultimately to a primary amine, a process that can consume up to six electrons and six protons in total.

Simultaneously, the activated carbon-carbon double bond can also be reduced. The electrochemical reduction of nitrones to amines, for example, is a four-electron process where the N-O bond is cleaved and the resulting imine is subsequently reduced to an amine. nih.gov

For N,N-dimethyl-1-nitroprop-1-en-2-amine, a plausible mechanistic pathway involves the initial reduction of the nitro group. Depending on the electrode potential and reaction conditions (e.g., pH), the reduction may stop at the hydroxylamine stage or proceed to the amine. The enamine double bond may be reduced concurrently or subsequently. The precise mechanism and final products would depend heavily on the experimental setup, including the electrode material, solvent, supporting electrolyte, and applied potential.

Rearrangement Reactions Involving the Nitroenamine Scaffold

The literature does not extensively document specific rearrangement reactions involving the N,N-dimethyl-1-nitroprop-1-en-2-amine scaffold. However, based on its structure, potential rearrangements could be envisaged under certain conditions. For example, upon reduction of the nitro group to a hydroxylamine, a subsequent acid-catalyzed rearrangement could potentially occur. Similarly, photochemically induced rearrangements, common for conjugated nitro compounds, might represent a possible but currently unexplored reaction pathway for this molecule. Further research is required to elucidate the potential for and mechanisms of such transformations.

Detailed Mechanistic Investigations and Kinetic Studies

Detailed mechanistic investigations into the reactions of N,N-dimethyl-1-nitroprop-1-en-2-amine are crucial for understanding its chemical behavior and harnessing its synthetic potential. While specific kinetic data for this exact compound are not extensively documented in publicly available literature, analogies can be drawn from studies on related nitroalkenes and enamines to propose plausible reaction pathways.

The involvement of radical intermediates in the transformations of nitro compounds is a well-established phenomenon. rsc.org In the case of N,N-dimethyl-1-nitroprop-1-en-2-amine, radical species can be generated under certain reaction conditions, such as thermal or photochemical activation, or through single-electron transfer (SET) processes.

One plausible pathway for the formation of radical intermediates is through the oxidation of the corresponding nitronate anion. Studies on the oxidation of nitropropanes have shown that the initial oxidation leads to the formation of a secondary alkyl radical, which can then participate in a peroxidative chain reaction, ultimately generating reactive species like nitrogen dioxide (NO₂) radicals. nih.gov It is conceivable that N,N-dimethyl-1-nitroprop-1-en-2-amine, particularly its nitronate tautomer, could undergo similar oxidative processes to generate radical intermediates.

Furthermore, the field of nitrene radical chemistry offers insights into potential transformations. nih.gov Although not directly involving the nitro group, the generation of radical species on nitrogen-containing compounds is a key aspect of modern synthetic chemistry. These nitrene radical complexes are known to be key intermediates in a variety of radical-type nitrene-transfer and nitrene-insertion reactions. nih.gov

The general characteristics of radical intermediates in organic chemistry indicate that they are electron-deficient species with an unpaired electron, typically residing in a p orbital on an sp²-hybridized carbon atom. libretexts.org These intermediates can undergo various reactions, including abstraction, addition to multiple bonds, and fragmentation. In the context of N,N-dimethyl-1-nitroprop-1-en-2-amine, a hypothetical radical intermediate could be formed by homolytic cleavage or an SET process, leading to a species with an unpaired electron on one of the carbon atoms of the former double bond or on the nitrogen atom of the nitro group. The subsequent reactivity of such a radical would be dictated by the stability of the potential products and the reaction conditions.

Proton transfer is a fundamental step in many organic reactions, and for a molecule like N,N-dimethyl-1-nitroprop-1-en-2-amine, it plays a significant role in its reactivity. The presence of both a basic amino group and an acidic α-proton to the nitro group allows for various proton transfer scenarios.

The electronic nature of N,N-dimethyl-1-nitroprop-1-en-2-amine as a "push-pull" alkene results in a polarized C=C double bond. researchgate.netacs.org This polarization enhances the acidity of the vinylic proton, making it susceptible to deprotonation by a base. The resulting anion is a resonance-stabilized nitronate, which is a key intermediate in many reactions of nitro compounds.

Proton transfer processes can occur via intermolecular or intramolecular pathways. masterorganicchemistry.comyoutube.com In an intermolecular process, a solvent molecule or an added base can abstract the proton. masterorganicchemistry.com For instance, in a basic medium, a hydroxide (B78521) ion could deprotonate the α-carbon. Conversely, in an acidic medium, the dimethylamino group could be protonated.

An intramolecular proton transfer is also plausible, especially if the geometry of the molecule allows for the formation of a stable cyclic transition state, typically five- or six-membered. masterorganicchemistry.com In the case of N,N-dimethyl-1-nitroprop-1-en-2-amine, a proton could potentially be transferred from the α-carbon to one of the oxygen atoms of the nitro group, or even to the nitrogen of the amino group, although the latter is less likely without prior protonation of the nitro group.

The significance of these proton transfer processes lies in their ability to generate reactive intermediates. The formation of the nitronate anion, for example, is a crucial step in Michael additions and other condensation reactions where the nitroalkene acts as an electrophile. The tautomerism between the nitroalkene and the nitronic acid form is entirely governed by proton transfer events.

Table 1: Plausible Proton Transfer Pathways

| Pathway | Description | Significance |

|---|---|---|

| Intermolecular Deprotonation | An external base removes the proton from the α-carbon. | Formation of a resonance-stabilized nitronate anion, a key nucleophilic intermediate. |

| Intermolecular Protonation | An external acid protonates the dimethylamino group or an oxygen of the nitro group. | Activation of the molecule for nucleophilic attack or rearrangement. |

Intramolecular hydrogen bonding can significantly influence the conformation, stability, and reactivity of a molecule. In N,N-dimethyl-1-nitroprop-1-en-2-amine, there is the potential for the formation of an intramolecular hydrogen bond between the vinylic C-H group and one of the oxygen atoms of the nitro group, or between a C-H from a methyl group and a nitro-oxygen.

Studies on related compounds, such as o-nitroaniline, have shown the presence of intramolecular N-H···O hydrogen bonds, which affect their spectroscopic properties and reactivity. Similarly, computational studies on amino and nitro-derivatives of malonaldehyde have demonstrated the importance of intramolecular hydrogen bonds in determining the conformational equilibrium and the strength of these interactions is influenced by substituent effects. researchgate.net

For N,N-dimethyl-1-nitroprop-1-en-2-amine, a C-H···O intramolecular hydrogen bond would lead to a more planar and rigid conformation. This can have several consequences for its reactivity:

Enhanced Stability: A cyclic conformation stabilized by a hydrogen bond would be energetically more favorable.

Altered Acidity/Basicity: The polarization induced by the hydrogen bond can affect the pKa of the involved C-H group and the basicity of the nitro group's oxygen atoms.

Stereoselectivity: A more rigid conformation can lead to higher stereoselectivity in reactions where the approach of a reagent is directed by the molecular geometry.

While direct experimental evidence for intramolecular hydrogen bonding in N,N-dimethyl-1-nitroprop-1-en-2-amine is not available, the structural features of the molecule make it a plausible factor influencing its chemical behavior. The presence of such an interaction would be consistent with observations in similar push-pull systems where intramolecular forces play a key role in defining the molecular properties. pw.edu.pl

Advanced Spectroscopic and Analytical Characterization Methodologies for N,n Dimethyl 1 Nitroprop 1 En 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N,N-dimethyl-1-nitroprop-1-en-2-amine, providing detailed information about the connectivity of atoms and the molecule's three-dimensional structure.

The structure of N,N-dimethyl-1-nitroprop-1-en-2-amine features a carbon-carbon double bond and a carbon-nitrogen single bond, both of which can be sources of isomerism and conformational complexity. Dynamic NMR (DNMR) is particularly suited to investigate these phenomena.

E/Z Isomerism: The substitution pattern around the C=C double bond allows for the existence of E and Z isomers. ¹H NMR spectroscopy can distinguish between these isomers based on the coupling constants of the vinylic protons. For similar structures, a larger coupling constant (typically >10 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant is characteristic of a cis (Z) arrangement. researchgate.net

Conformational Dynamics: Rotation around the C-N single bond between the vinylic carbon and the dimethylamino group is often restricted due to the delocalization of the nitrogen lone pair into the π-system of the nitroalkene. This restricted rotation can lead to the magnetic non-equivalence of the two methyl groups of the dimethylamino moiety. In the ¹H NMR spectrum, this may manifest as two distinct singlet signals at a given temperature. researchgate.net As the temperature is increased in a DNMR experiment, the rate of rotation increases, eventually leading to the coalescence of the two singlets into a single, time-averaged signal. The temperature of coalescence can be used to calculate the energy barrier to rotation.

Table 1: Representative ¹H NMR Spectroscopic Data for N,N-dimethyl-1-nitroprop-1-en-2-amine Note: These are typical, illustrative chemical shift ranges for the given functional groups.

| Proton Type | Typical Chemical Shift (δ, ppm) | Signal Multiplicity | Notes |

|---|---|---|---|

| Vinylic Proton (-CH=) | 5.5 - 7.5 | Singlet or Doublet | Position is highly dependent on the isomer (E/Z) and electronic environment. |

| Methyl Protons (-N(CH₃)₂) | 2.8 - 3.3 | Singlet(s) | May appear as two separate singlets at lower temperatures due to restricted C-N bond rotation. |

| Allylic Methyl Protons (C=C-CH₃) | 1.8 - 2.5 | Singlet or Doublet | Coupling may be observed with the vinylic proton depending on the isomer. |

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and identifying transient species such as reaction intermediates. In reactions involving nitroenamines, NMR can provide crucial mechanistic insights. For instance, in reactions of enamines with nitroalkenes, cyclobutane (B1203170) intermediates have been observed and characterized by ¹H NMR before they progress to the final product. acs.org The appearance and subsequent disappearance of specific signals corresponding to the intermediate can be tracked over time to determine reaction kinetics. acs.org While direct observation of transition states by NMR is generally not feasible due to their fleeting existence, information about their structure and energetics can be inferred from kinetic data obtained through NMR monitoring and by studying the structure of more stable intermediate species that lie along the reaction coordinate. acs.orgosti.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Elucidation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, enabling the confirmation of molecular weight and the elucidation of the compound's structure.

Upon ionization in a mass spectrometer, N,N-dimethyl-1-nitroprop-1-en-2-amine undergoes fragmentation, breaking down into smaller, characteristic ions. The fragmentation patterns of nitroalkenes can be complex. Studies on related nitroalkenes show that fragmentation often proceeds through cyclization, followed by cleavage to produce fragments containing nitrile and aldehyde functionalities. nih.govresearchgate.net Another common pathway for nitro compounds is the loss of the nitro group (NO₂) or related species like HNO₂. nih.govresearchgate.net For enamines, a characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom. The specific fragmentation pathways for N,N-dimethyl-1-nitroprop-1-en-2-amine would likely involve a combination of these processes, providing a unique fingerprint for its identification.

Table 2: Plausible Mass Spectrometry Fragments for N,N-dimethyl-1-nitroprop-1-en-2-amine (C₅H₁₀N₂O₂) * Note: Based on general fragmentation patterns of nitroalkenes and enamines. nih.govresearchgate.netnih.gov

| Fragment Ion (m/z) | Plausible Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 130 | [C₅H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group. |

| 84 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 71 | [C₄H₉N]⁺ | Result of cleavage and rearrangement, possibly involving loss of the nitro group and CO. |

| 58 | [C₃H₈N]⁺ | α-cleavage, forming the stable dimethylaminovinyl cation. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For N,N-dimethyl-1-nitroprop-1-en-2-amine (C₅H₁₀N₂O₂), the calculated monoisotopic mass is 130.074227566 Da. nih.gov An HRMS instrument can measure the mass of the molecular ion and confirm that it matches this theoretical value, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. nih.gov

Furthermore, HRMS can resolve the isotopic peaks that arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O. youtube.com The relative intensities of these isotopic peaks (e.g., the M+1 and M+2 peaks) can be calculated based on the elemental formula and compared to the experimental spectrum, providing an additional layer of confirmation for the compound's identity. youtube.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for unambiguous structural confirmation. wikipedia.org In an MS/MS experiment, the molecular ion of N,N-dimethyl-1-nitroprop-1-en-2-amine (m/z 130) is selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions are then analyzed in the second stage of the mass spectrometer (MS2).

This process establishes a direct parent-daughter relationship between the molecular ion and its fragments. By analyzing the masses of the fragment ions, one can piece together the molecule's structure. For example, observing a fragment corresponding to the loss of 46 Da (the mass of NO₂) would strongly support the presence of a nitro group. nih.gov Similarly, identifying fragments characteristic of the dimethylamino group would confirm that part of the structure. This detailed fragmentation map, generated through MS/MS, provides a high degree of confidence in the structural assignment of N,N-dimethyl-1-nitroprop-1-en-2-amine. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Isomerism Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups and for probing the structural details of molecules like N,N-dimethyl-1-nitroprop-1-en-2-amine. The technique is based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

The key functional groups within N,N-dimethyl-1-nitroprop-1-en-2-amine—the nitro group (NO₂), the carbon-carbon double bond (C=C), the carbon-nitrogen bonds (C-N), and the dimethylamino group [N(CH₃)₂]—exhibit characteristic vibrational frequencies.

Nitro Group (NO₂): This group is characterized by two distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found in the 1600-1500 cm⁻¹ region and a symmetric stretch (νₛ) in the 1400-1300 cm⁻¹ range. scirp.org

C=C Double Bond: The stretching vibration of the alkene C=C bond is expected to appear in the 1680-1620 cm⁻¹ region. Its intensity in the Raman spectrum is often strong.

Enamine System: The C-N stretching vibration of the enamine moiety and the N(CH₃)₂ group typically appear in the 1350-1250 cm⁻¹ range. nih.gov

Methyl Groups (CH₃): Symmetric and asymmetric C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, while bending vibrations occur around 1470-1430 cm⁻¹ and 1380-1360 cm⁻¹. scirp.org

The presence and position of these bands in the IR and Raman spectra provide a molecular fingerprint, confirming the presence of these functional groups. Furthermore, studies on isomerism (E/Z) are possible, as different isomers would likely exhibit subtle but measurable shifts in their vibrational frequencies due to changes in symmetry and bond strain.

To achieve a more precise assignment of vibrational modes, experimental spectra are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) is a quantum chemical method widely used for this purpose. researchgate.net By creating a computational model of the N,N-dimethyl-1-nitroprop-1-en-2-amine molecule, its vibrational frequencies and intensities can be predicted.

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other model imperfections. This discrepancy is typically corrected by applying a scaling factor. The scaled theoretical spectrum is then compared with the experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for a detailed and confident assignment of each observed band to a specific molecular vibration, aided by tools like Potential Energy Distribution (PED) analysis which quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for N,N-dimethyl-1-nitroprop-1-en-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1600 - 1500 |

| Symmetric Stretch | 1400 - 1300 | |

| Alkene (C=C) | Stretch | 1680 - 1620 |

| Dimethylamino [N(CH₃)₂] | C-N Stretch | 1350 - 1250 |

| Methyl (CH₃) | C-H Asymmetric/Symmetric Stretch | 3000 - 2850 |

| C-H Bending | 1470 - 1360 |

X-ray Crystallography of N,N-dimethyl-1-nitroprop-1-en-2-amine Derivatives for Solid-State Structural Information

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for N,N-dimethyl-1-nitroprop-1-en-2-amine itself is not publicly available, analysis of its stable, crystalline derivatives provides invaluable insight into its solid-state structure. nih.gov This technique can unambiguously establish the molecular geometry, including bond lengths, bond angles, and torsional angles, and reveal how molecules pack together in the crystal lattice. researchgate.net

For instance, the analysis of a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which also contains nitro and dimethylamino functionalities, demonstrated the power of this technique. mdpi.com Single-crystal X-ray diffraction of this derivative revealed it crystallized in the orthorhombic space group P2₁2₁2₁, and provided precise atomic coordinates. mdpi.com Such an analysis for a derivative of N,N-dimethyl-1-nitroprop-1-en-2-amine would confirm its E or Z configuration, the planarity of the nitro-vinyl-amine system, and details about intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. researchgate.net

Table 2: Illustrative Crystallographic Data from a Structurally Related Compound (N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| Reference | mdpi.com |

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are indispensable for separating N,N-dimethyl-1-nitroprop-1-en-2-amine from reaction mixtures, identifying impurities, and performing quantitative analysis. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique well-suited for the analysis of polar and non-volatile compounds like N,N-dimethyl-1-nitroprop-1-en-2-amine. japsonline.com The compound is first separated by liquid chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), before being detected by a mass spectrometer.

Methods developed for the analysis of related nitrogen-containing compounds, such as nitrosamines, can be adapted. thermofisher.comsigmaaldrich.com For example, a C18 column is often used for separation with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve peak shape and ionization efficiency. japsonline.comthermofisher.com The mass spectrometer, frequently a tandem quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS), provides mass-to-charge ratio information, which confirms the identity of the compound and allows for its quantification even at trace levels. thermofisher.comrug.nl

Table 3: Representative LC-MS Conditions for Analysis of Related Nitrogen Compounds

| Parameter | Condition |

| Column | ACE C18-AR (150 x 4.6 mm, 3 µm) japsonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water japsonline.com |

| Mobile Phase B | Methanol japsonline.com |

| Detection | Tandem Mass Spectrometry (MS/MS) sigmaaldrich.comrug.nl |

| Ionization Mode | Electrospray Ionization (ESI) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Its application to N,N-dimethyl-1-nitroprop-1-en-2-amine requires careful consideration of the compound's thermal stability. Nitroalkenes can be susceptible to degradation at the high temperatures used in the GC injector and column.

However, GC-MS methods have been successfully developed for various nitrosamines, which are also nitrogen-containing analytes. restek.comedqm.eu These methods often employ a direct liquid injection into a GC system coupled with a triple quadrupole mass spectrometer (GC-MS/MS) for high selectivity and sensitivity. restek.comnih.gov A moderately polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), might be suitable for separation. nih.gov If direct GC-MS proves challenging due to thermal lability, derivatization to a more stable analogue could be explored.

Table 4: Representative GC-MS/MS Conditions for Analysis of Related Amine Impurities

| Parameter | Condition |

| Column | DB-WAX (30 m x 0.25 mm, 0.5 µm) nih.gov |

| Injection | Liquid Injection restek.com |

| Oven Program | Temperature gradient (e.g., starting at 50°C) nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) restek.comedqm.eu |

| Ionization Mode | Electron Ionization (EI) |

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com SFC is particularly advantageous for the analysis and purification of complex mixtures and for compounds that are not suitable for GC due to low volatility or for LC due to a lack of UV chromophores. dtic.mil

Given its polarity, N,N-dimethyl-1-nitroprop-1-en-2-amine would likely be analyzed using SFC with the addition of a polar organic modifier, such as methanol, to the CO₂ mobile phase to increase elution strength. nih.gov SFC has proven effective for the rapid separation of polar compounds, including various nitrosamines, demonstrating its potential for the analysis of the target molecule. fu-berlin.deresearchgate.net The technique is considered a "green" alternative as it reduces the consumption of organic solvents. researchgate.net Coupling SFC with mass spectrometry (SFC-MS) provides high sensitivity and specificity, making it a powerful tool for purity assessment and the analysis of complex sample matrices. nih.govfu-berlin.de

Table 5: Representative SFC-MS/MS Conditions for Nitrosamine Analysis

| Parameter | Condition |

| Column | Porous Graphitic Carbon (PGC) nih.gov |

| Mobile Phase A | Carbon Dioxide (CO₂) chromatographyonline.comnih.gov |

| Mobile Phase B (Modifier) | Methanol with 0.1% TFA nih.gov |

| Detection | Mass Spectrometry (MS/MS) nih.govfu-berlin.de |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. When coupled with mass spectrometry (MS), it offers a potent analytical platform combining the exceptional separation efficiency of CE with the sensitive and selective detection capabilities of MS. chromatographytoday.commdpi.com This combination is particularly advantageous for the analysis of small, polar molecules like N,N-dimethyl-1-nitroprop-1-en-2-amine, which may be challenging to retain and separate using traditional reversed-phase liquid chromatography. The low sample and solvent consumption of CE also presents it as an environmentally friendly and cost-effective analytical choice. acs.orgnih.gov

The fundamental setup of a CE-MS system consists of a CE instrument, an ionization source—most commonly electrospray ionization (ESI)—and a mass spectrometer. chromatographytoday.com For the analysis of N,N-dimethyl-1-nitroprop-1-en-2-amine, which possesses a tertiary amine group, positive ion mode ESI would be the logical choice due to the high likelihood of protonation to form a [M+H]⁺ ion.

The separation in CE is achieved within a fused-silica capillary filled with a background electrolyte (BGE). The composition of the BGE is a critical parameter that influences separation selectivity and efficiency. For a basic compound like N,N-dimethyl-1-nitroprop-1-en-2-amine, an acidic BGE, such as formic acid or ammonium (B1175870) acetate (B1210297) at a low pH, would ensure the analyte is fully protonated and migrates as a cation. nih.govresearchgate.net The use of volatile buffers is essential for compatibility with MS detection, as non-volatile salts can contaminate the ion source and suppress the analyte signal. chromatographytoday.com

In a hypothetical CE-MS method for N,N-dimethyl-1-nitroprop-1-en-2-amine, various parameters would need to be optimized to achieve a robust and sensitive analysis. These parameters are summarized in the interactive table below.

Interactive Data Table: Hypothetical CE-MS Parameters for N,N-dimethyl-1-nitroprop-1-en-2-amine Analysis

| Parameter | Value / Type | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 60-80 cm length | Standard for CE, provides good separation efficiency and heat dissipation. |

| Background Electrolyte (BGE) | 50 mM Ammonium Acetate (pH 4.5) | Volatile buffer compatible with MS; acidic pH ensures protonation of the analyte. |

| Separation Voltage | +25 to +30 kV | High voltage drives the electrophoretic separation and reduces analysis time. |

| Injection Mode | Hydrodynamic (Pressure) | Provides reproducible injection volumes for quantitative analysis. |

| Injection Volume | 5-10 nL (e.g., 50 mbar for 5 sec) | Small injection volumes are characteristic of CE and prevent capillary overloading. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine is readily protonated, making positive ESI highly effective. |

| Sheath Liquid | Isopropanol/Water (50:50 v/v) with 0.1% Formic Acid | Aids in stable spray formation and maintains conductivity for the electrospray process. |

| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) | TOF for accurate mass measurement and identification; QqQ for high-sensitivity quantitation using MRM. |

| Monitored Transition (MRM) | e.g., m/z 131.1 → 85.1 | Precursor ion [M+H]⁺ to a specific fragment ion for quantitative analysis. Fragmentation would likely involve the loss of the nitro group or parts of the dimethylamino group. |

The mass spectrometer provides not only quantitative data but also structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion, while tandem mass spectrometry (MS/MS) can be used to fragment the molecule and create a characteristic fragmentation pattern for unambiguous identification. nih.gov The fragmentation of N,N-dimethyl-1-nitroprop-1-en-2-amine would likely involve characteristic neutral losses, such as the loss of a nitro group (NO₂) or cleavage of the dimethylamino moiety.

Method Development and Validation for Quantitative Analytical Studies

For N,N-dimethyl-1-nitroprop-1-en-2-amine to be accurately quantified in various samples, the developed analytical method, such as the CE-MS method described above, must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govamazonaws.com The validation process assesses several key performance characteristics as outlined by international guidelines. amazonaws.comresearchgate.net

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In CE-MS, selectivity is achieved through the combination of migration time in the CE dimension and the mass-to-charge ratio (and fragmentation pattern in MS/MS) in the mass spectrometry dimension. amazonaws.com

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99. acs.org

Accuracy: Accuracy represents the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. researchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Analysis in one laboratory, by one operator, on one piece of equipment, over a short period.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different operators, or on different equipment. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govut.ee These are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For a CE-MS method, this could involve varying the BGE concentration, pH, separation voltage, or sheath liquid flow rate. amazonaws.com

The results of such a validation study for a hypothetical CE-MS method for N,N-dimethyl-1-nitroprop-1-en-2-amine could be summarized as follows:

Interactive Data Table: Hypothetical Validation Summary for a Quantitative CE-MS Method

| Validation Parameter | Acceptance Criterion | Hypothetical Result |

| Linearity Range | - | 1.0 - 500 ng/mL |

| Coefficient of Determination (R²) | ≥ 0.99 | 0.9985 |

| Accuracy (% Recovery) | 85 - 115% | 98.2 - 103.5% |

| Repeatability (Intra-day Precision, %RSD) | ≤ 15% | < 5% |

| Intermediate Precision (Inter-day, %RSD) | ≤ 15% | < 8% |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 ng/mL |

| Robustness | No significant impact on results | Method found to be robust against minor changes in pH (±0.1) and voltage (±5%). |

Successful completion of these validation experiments would demonstrate that the CE-MS method is reliable, accurate, and fit for the purpose of quantifying N,N-dimethyl-1-nitroprop-1-en-2-amine in a given sample matrix.

Theoretical and Computational Chemistry Investigations of N,n Dimethyl 1 Nitroprop 1 En 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. For N,N-dimethyl-1-nitroprop-1-en-2-amine, these methods elucidate the distribution of electrons and predict regions of the molecule that are susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying systems like N,N-dimethyl-1-nitroprop-1-en-2-amine. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

From the electron density, global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, help in understanding the chemical reactivity of the molecule. Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.